1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the chlorination of the propanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chloropropanone groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Shares the trifluoromethyl and bromomethyl groups but lacks the chloropropanone moiety.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl groups and is used in different applications, such as catalysis.
Uniqueness
The presence of both bromomethyl and trifluoromethoxy groups enhances its versatility in synthetic chemistry .
Properties
Molecular Formula |
C11H9BrClF3O2 |
---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
VXXDIISWEFHBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)OC(F)(F)F)Cl |
Origin of Product |
United States |
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